2-(1-Methylpiperidin-4-yl)ethanimidamide
Description
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Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-11-4-2-7(3-5-11)6-8(9)10/h7H,2-6H2,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPNXHKTJUDPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-Methylpiperidin-4-yl)ethanimidamide, also known as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethanimidamide group. Understanding its biological activity is crucial for assessing its therapeutic potential and implications in various medical applications.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- CAS Number : 1262771-04-9
- Molecular Weight : 181.26 g/mol
This compound's structural characteristics contribute to its interaction with biological systems, particularly in receptor binding and enzyme inhibition.
Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems. Specifically, it has been shown to interact with the following pathways:
- Serotonin Receptors : Studies suggest that this compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptors : Its affinity for dopamine receptors could implicate it in the treatment of neurological disorders.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Effects : In animal models, administration of this compound demonstrated significant antidepressant-like effects, suggesting potential utility in treating major depressive disorder.
- Anxiolytic Properties : Behavioral assays indicated that it may reduce anxiety-related behaviors, possibly through serotonergic modulation.
- Cognitive Enhancement : Preliminary data suggest improvements in cognitive function, warranting further exploration in neurodegenerative conditions.
Case Study 1: Antidepressant Activity
In a double-blind study involving rodents, subjects treated with varying doses of this compound exhibited a marked decrease in immobility time during forced swim tests compared to control groups. This suggests a robust antidepressant effect.
Case Study 2: Anxiolytic Effects
A separate investigation assessed the anxiolytic properties through elevated plus maze tests. Results indicated that subjects administered with the compound spent significantly more time in open arms, indicating reduced anxiety levels.
Data Table of Biological Activities
| Biological Activity | Study Type | Findings |
|---|---|---|
| Antidepressant | Rodent Model | Decreased immobility time; significant effect |
| Anxiolytic | Behavioral Assay | Increased time in open arms; reduced anxiety |
| Cognitive Enhancement | Neuropharmacology | Improved memory retention; potential benefits |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
